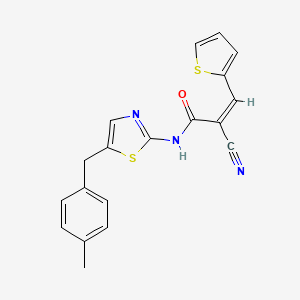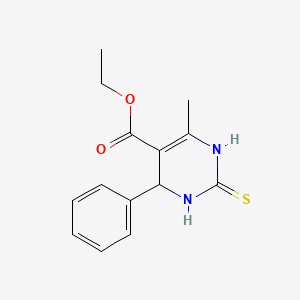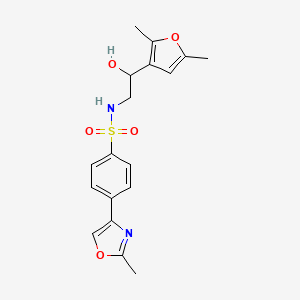
methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medicinal chemistry, where it is utilized in the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is not fully understood. However, studies have shown that this compound has potent inhibitory effects on various enzymes, particularly those involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in various physiological processes, including inflammation, pain, and fever. By inhibiting the biosynthesis of prostaglandins, methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has potential therapeutic applications in the treatment of various inflammatory disorders.
Biochemical and Physiological Effects
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has been shown to have potent biochemical and physiological effects. Studies have demonstrated that this compound has potent anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of various inflammatory disorders, including arthritis and asthma. Additionally, this compound has been shown to have potent antipyretic effects, making it a potential treatment for fever.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has several advantages for lab experiments. This compound is readily available and can be synthesized using a relatively simple synthesis method. Additionally, this compound has potent inhibitory effects on various enzymes, making it a useful tool for investigating the mechanism of action of these enzymes. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
For the use of this compound in scientific research include the development of new chemical entities with potential therapeutic applications, the investigation of the mechanism of action of various enzymes, and the development of new analytical methods for the detection and quantification of prostaglandins in biological samples.
Synthesemethoden
The synthesis of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2,2,2-trifluoroethylamine and dimethylformamide (DMF) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methyl iodide and potassium carbonate to yield the final product. This synthesis method has been optimized and is widely used in the production of methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has been extensively used in scientific research due to its unique properties. This compound is commonly used in the synthesis of various drugs, particularly in the field of medicinal chemistry. It is also used in the development of new chemical entities that have potential therapeutic applications. Additionally, this compound has been used in various studies to investigate its mechanism of action and its effects on biological systems.
Eigenschaften
IUPAC Name |
methyl 4-bromo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-15-6(14)5-4(8)2-12-13(5)3-7(9,10)11/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXVRXZLXWGEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2777058.png)

![5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2777065.png)

![methyl N-[(4-chlorophenyl)methyl]carbamodithioate](/img/structure/B2777069.png)
![ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2777070.png)



![Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2777076.png)
![Tert-butyl 4-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2777077.png)
![N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2777079.png)

